4 Da Mass Shift Enables Baseline-Resolved Quantification in PhIAT Proteomics vs. Unlabeled EDT-D0
In the phosphoprotein isotope-coded affinity tag (PhIAT) approach, 1,2-ethanedithiol-d4 (EDT-D4) is used as the 'heavy' isotopic label paired with unlabeled EDT-D0 to create a 4 Da mass difference in tagged phosphopeptides. This mass shift is sufficient for baseline separation in MS1 spectra, enabling relative quantification of phosphorylation states between two samples [1].
| Evidence Dimension | Mass shift in PhIAT-labeled peptides |
|---|---|
| Target Compound Data | EDT-D4 (four deuteriums) contributes +4.025 Da to the PhIAT reagent mass compared to EDT-D0 |
| Comparator Or Baseline | EDT-D0 (unlabeled) contributes 0 Da mass shift |
| Quantified Difference | Δm = +4.025 Da per labeled peptide |
| Conditions | PhIAT labeling of β-casein phosphopeptides followed by capillary LC-MS analysis |
Why This Matters
This specific 4 Da mass shift is essential for accurate, interference-free relative quantification of phosphorylation changes in proteomics, and alternative labels (e.g., 13C, 15N) would require re-optimization of MS acquisition parameters and data analysis pipelines.
- [1] Goshe, M. B., Conrads, T. P., Panisko, E. A., Angell, N. H., Veenstra, T. D., & Smith, R. D. (2001). Phosphoprotein Isotope-Coded Affinity Tag Approach for Isolating and Quantitating Phosphopeptides in Proteome-Wide Analyses. Analytical Chemistry, 73(11), 2578–2586. https://doi.org/10.1021/ac010081x View Source
